Methyl 2-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]azolidin-3-ylthio}benzoate
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Overview
Description
Methyl 2-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]azolidin-3-ylthio}benzoate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethoxy group, which imparts significant chemical stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]azolidin-3-ylthio}benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethoxy)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 2-mercaptobenzoic acid to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]azolidin-3-ylthio}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]azolidin-3-ylthio}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]azolidin-3-ylthio}benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity, leading to various biological effects. The compound’s azolidinone ring is also crucial in binding to proteins and disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Thifluzamide: A fungicide with a similar trifluoromethoxy group, known for its effectiveness in controlling fungal diseases.
Methyl N-[(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl]-D-alaninate: Another compound with a similar structural motif, used in various chemical applications.
Uniqueness
Methyl 2-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]azolidin-3-ylthio}benzoate is unique due to its combination of a trifluoromethoxy group and an azolidinone ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H14F3NO5S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
methyl 2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylbenzoate |
InChI |
InChI=1S/C19H14F3NO5S/c1-27-18(26)13-4-2-3-5-14(13)29-15-10-16(24)23(17(15)25)11-6-8-12(9-7-11)28-19(20,21)22/h2-9,15H,10H2,1H3 |
InChI Key |
GTKRYCSMJFASSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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